molecular formula C14H17ClN2 B1521430 Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride CAS No. 1185293-34-8

Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride

Cat. No. B1521430
CAS RN: 1185293-34-8
M. Wt: 248.75 g/mol
InChI Key: OICPLHUKLZJMTH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylamine and pyridine. Benzylamine is an organic compound consisting of a benzyl group attached to an amine functional group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzyl group (a benzene ring attached to a CH2 group), connected to a nitrogen atom, which is then connected to a 2-pyridylmethyl group .

Scientific Research Applications

Corrosion Inhibition

Benzylidene-pyridine-2-yl-amine derivatives have been investigated for their ability to inhibit the corrosion of mild steel in hydrochloric acid. These compounds, including variations such as benzylidene-pyrimidin-2-yl-amine, have shown to be effective in reducing corrosion through adsorption and forming a protective layer on the metal surface, with their efficiency varying based on the substituents on the benzene ring. The theoretical studies support these findings, indicating a correlation between quantum chemical parameters and the inhibition efficiency (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Fluorescent Sensors

Compounds related to Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine have been utilized in the development of fluorescent sensors for zinc (Zn(II)), such as in the syntheses and characterization of Zinpyr sensors. These sensors demonstrate significant fluorescence turn-on in the presence of Zn(II), with improved selectivity and potential applications in biological imaging (Nolan et al., 2006).

Catalysis and Synthesis

Research into diiron(III) complexes involving tridentate ligands that include (6-methylpyridin-2-yl-)methylamine derivatives has demonstrated their role as functional models for methane monooxygenases. These complexes catalyze the selective hydroxylation of alkanes, with implications for synthetic applications in organic chemistry and potential industrial applications in the selective oxidation of hydrocarbons (Sankaralingam & Palaniandavar, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzylamine derivatives are used in the production of pharmaceuticals and could interact with biological systems in a variety of ways .

Safety and Hazards

As with any chemical compound, handling “Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for this compound would likely depend on its potential applications. If it has pharmaceutical applications, for example, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICPLHUKLZJMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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